molecular formula C12H18N2OS B14652130 N'-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea CAS No. 52266-65-6

N'-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea

Cat. No.: B14652130
CAS No.: 52266-65-6
M. Wt: 238.35 g/mol
InChI Key: WMNRHKQKXKSURU-UHFFFAOYSA-N
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Description

N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields such as agriculture, medicine, and material science. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group, a 2-hydroxyethyl group, and a methyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea typically involves the reaction of 2,4-dimethylaniline with methyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization from a suitable solvent.

Industrial Production Methods

On an industrial scale, the production of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically obtained through crystallization and drying processes.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted thioureas

Scientific Research Applications

N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by forming stable complexes. It may also interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dimethylphenyl)-N-methylthiourea
  • N’-(2-Hydroxyethyl)-N-methylthiourea
  • N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)thiourea

Uniqueness

N’-(2,4-Dimethylphenyl)-N-(2-hydroxyethyl)-N-methylthiourea is unique due to the presence of both the 2,4-dimethylphenyl and 2-hydroxyethyl groups, which confer specific chemical and biological properties. These structural features may enhance its reactivity and interactions with biological targets compared to similar compounds.

Properties

CAS No.

52266-65-6

Molecular Formula

C12H18N2OS

Molecular Weight

238.35 g/mol

IUPAC Name

3-(2,4-dimethylphenyl)-1-(2-hydroxyethyl)-1-methylthiourea

InChI

InChI=1S/C12H18N2OS/c1-9-4-5-11(10(2)8-9)13-12(16)14(3)6-7-15/h4-5,8,15H,6-7H2,1-3H3,(H,13,16)

InChI Key

WMNRHKQKXKSURU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(C)CCO)C

Origin of Product

United States

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